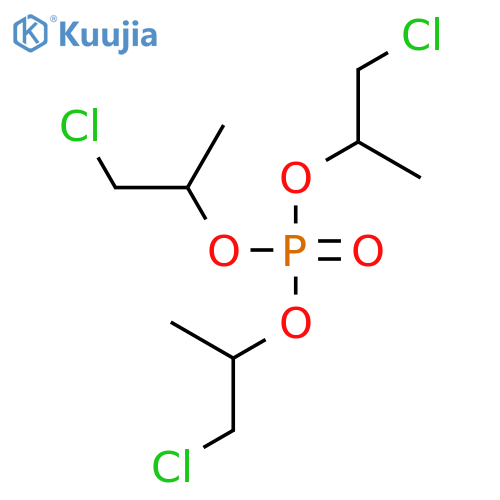Cas no 13674-84-5 (Tris(1-chloro-2-propyl) phosphate)

Tris(1-chloro-2-propyl) phosphate 化学的及び物理的性質
名前と識別子
-
- Tris(1-chloropropan-2-yl) phosphate
- TCPP
- Tris(2-chloroisopropyl) phosphate
- Phosphoric acid tris(2-chloro-1-methylethyl) ester
- TRIS(1-CHLOROPROPYL)PHOSPHATE
- TRIS(2-CHLORO-1-METHYLETHYL) PHOSPHATE
- TRIS(CHLOROISOPROPYL)PHOSPHATE
- TRIS(MONOCHLOROPROPYL) PHOSPHATE
- 1-Chloro-2-propanolphosphate(3:1)
- 1-chloro-2-propanophosphate(3:1)
- Tris(1-Chloro-2-Propyl) Phosphate
- TCPP, mixture of isomers
- tris(1-Chloro-2-propyl) phosphate (TCPP)
- Tris(1-chloro-2-propyl) phosphate, mixture of isomers
- tris(1-Chloro-2-propyl)phosphate (TCPP) Tech Grade
- TRIS(2-CHLOROPROPYL)PHOSPHATE (TCPP)
- Tris(clorisopropyl)phosphate(TCPP)
- amgardtmcp
- hostaflamop820
- TCPP (FYROL PCF)
- Flame Retardant TCPP
- Tris(1-chloropropan-2-yl)
- 1-chloro-2-propano phosphate
- 2-propanol,1-chloro,phosphate
- Tri(chloroisopropyl)phosphate
- Amgard TMCP
- Tris(1-chloro-2-propyl)phosphate
- Hostaflam OP 820
- TRIS(2-CHLOROISOPROPYL)PHOSPHATE
- 2-Propanol, 1-chloro-, phosphate (3:1)
- Tri-(2-chloroisopropyl)phosphate
- KVMPUXDNESXNOH-UHFFFAOYSA-N
- Phosphoric acid, tris(2-chloro-1-methylethyl) ester
- AK109623
- Tris(1-chloro-2-propyl) phosphate
-
- MDL: MFCD00040408
- インチ: 1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3
- InChIKey: KVMPUXDNESXNOH-UHFFFAOYSA-N
- ほほえんだ: ClC([H])([H])C([H])(C([H])([H])[H])OP(=O)(OC([H])(C([H])([H])[H])C([H])([H])Cl)OC([H])(C([H])([H])[H])C([H])([H])Cl
- BRN: 1842347
計算された属性
- せいみつぶんしりょう: 326.00100
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 9
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 44.8
じっけんとくせい
- 色と性状: 無色粘稠液体
- 密度みつど: 1.288
- ゆうかいてん: -39.9°C
- ふってん: 358.5°C at 760 mmHg
- フラッシュポイント: 華氏温度:365°f< br / >摂氏度:185°C< br / >
- すいようせい: <0.1 g/100 mL at 19.5 ºC
- PSA: 54.57000
- LogP: 4.02620
- ようかいせい: びようようせい
Tris(1-chloro-2-propyl) phosphate セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 22
- RTECS番号:TC9000000
-
危険物標識:

- リスク用語:R22
- ちょぞうじょうけん:Store at room temperature
Tris(1-chloro-2-propyl) phosphate 税関データ
- 税関コード:2919900090
- 税関データ:
中国税関コード:
2919900090概要:
HS:2919990090他のリン酸塩及びその塩類(ラクトリン酸塩を含む)(そのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2919900090他のリン酸エステル及びその塩、例えばラクトリン酸塩、そのハロゲン化、スルホン化、硝化または亜硝化誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
Tris(1-chloro-2-propyl) phosphate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T887860-5g |
Tris(1-chloro-2-propyl) Phosphate |
13674-84-5 | 5g |
$1258.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T97390-500g |
tris(1-Chloropropan-2-yl) phosphate |
13674-84-5 | 98%(mixture of isomers) | 500g |
¥182.0 | 2023-09-06 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134802-100mg |
Tris(1-chloro-2-propyl) phosphate |
13674-84-5 | 100mg |
¥329.90 | 2023-08-31 | ||
| TRC | T887860-10g |
Tris(1-chloro-2-propyl) Phosphate |
13674-84-5 | 10g |
$1740.00 | 2023-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T829900-100g |
Tris(1-chloropropan-2-yl) phosphate |
13674-84-5 | 98%(mixture of isomers) | 100g |
¥158.00 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PU507-500g |
Tris(1-chloro-2-propyl) phosphate |
13674-84-5 | 98%(mixtureofisomers) | 500g |
¥217.0 | 2022-06-10 | |
| Ambeed | A226925-1kg |
Tris(1-Chloro-2-Propyl) Phosphate |
13674-84-5 | 98% mixture of isomers | 1kg |
$70.0 | 2024-04-24 | |
| abcr | AB336620-25 g |
TCPP, Tris(1-chloro-2-propyl)phosphate; . |
13674-84-5 | 25g |
€72.90 | 2023-06-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129952-1kg |
tris(1-Chloropropan-2-yl) phosphate |
13674-84-5 | 97% | 1kg |
¥613 | 2023-04-15 | |
| BAI LING WEI Technology Co., Ltd. | J60T887860-250mg |
Tris(1-chloro-2-propyl) phosphate |
13674-84-5 | 250mg |
¥3040 | 2023-11-24 |
Tris(1-chloro-2-propyl) phosphate サプライヤー
Tris(1-chloro-2-propyl) phosphate 関連文献
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
Tris(1-chloro-2-propyl) phosphateに関する追加情報
Tris(1-chloro-2-propyl) phosphate(CAS No. 13674-84-5)の特性と応用に関する包括的な解説
Tris(1-chloro-2-propyl) phosphate(以下、TCIPP)は、CAS登録番号13674-84-5で特定される有機リン系化合物です。近年、難燃剤や可塑剤としての用途が注目され、環境中での挙動や生体影響評価に関する研究が活発化しています。本稿では、その化学的特性、産業応用、安全性に関する最新知見を詳述します。
TCIPPは、塩素化アルキルリン酸エステルに分類される白色~淡黄色の液体で、難燃性と熱安定性に優れる特徴があります。建築材料や自動車部品におけるポリウレタンフォームの改質剤として広く利用されており、欧州化学品庁(ECHA)の調査では年間1,000トン以上の生産量が報告されています。特に電子機器の絶縁材や家具用クッション材への需要が持続的に増加している点が特筆されます。
環境科学の分野では、TCIPPの分解挙動が重要な研究テーマとなっています。2023年にEnvironmental Science & Technology誌で発表された研究によると、紫外線照射条件下での半減期は約72時間と報告され、従来のトリフェニルリン酸エステル系難燃剤と比較して分解速度が速い特性が明らかになりました。この特性は、持続可能な化学物質設計の観点から再評価が進んでいます。
消費者が特に注目する健康影響評価に関しては、OECDテストガイドラインに基づく最新の毒性データが2024年に更新されました。28日間の反復投与試験では、NOAEL(無毒性量)が100 mg/kg/dayと判定され、適切な暴露管理下での使用リスクは低いと結論付けられています。ただし、繊維製品や子供用製品への応用に際しては、REACH規制に準拠したリスクアセスメントの実施が強く推奨されています。
産業応用技術の進歩としては、TCIPPをナノセルロース複合材料と組み合わせることで、���燃性能を維持しつつ機械的強度を向上させる新規配合技術が開発されています。この技術は、電気自動車(EV)バッテリーケースや航空機内装材などの次世代素材への応用が期待されており、2025年までに特許出願数が30%増加するとの市場予測もあります。
分析技術に関しては、GC-MS/MS法による微量検出の標準化が進んでいます。国際標準化機構(ISO)では、室内塵中TCIPPの測定法としてISO 23977-1:2023が制定され、検出限界0.05 μg/gという高感度分析が可能になりました。この規格は、室内空気質(IAQ)評価におけるベンチマーク手法として採用が拡大しています。
サステナビリティの観点からは、TCIPPの生分解性改良を目的とした分子設計が注目されています。2024年にグリーンケミストリー誌で報告された酵素分解技術では、Pseudomonas菌株を用いた96時間での80%分解が達成され、循環型経済に対応した難燃剤開発の可能性を示唆しています。
市場動向として、TCIPPの世界需要は2023年時点で年間成長率4.2%を示し、特にアジア太平洋地域での需要拡大が顕著です。この背景には、中国GB標準やインドIS規格における難燃性基準の強化があり、建設業界と輸送機器産業を中心とした採用が加速しています。
今後の技術開発トレンドとしては、TCIPPとバイオベースプラスチックの相性改善が重要な課題です。最近の研究では、ポリ乳酸(PLA)との配合時に生じる相容性問題を解決するため、カーボンナノチューブを介在させたハイブリッド複合化技術が提案されています。この分野では、日本化学会が主催する先端材料シンポジウムで毎年新たな知見が発表されています。
最後に、TCIPPの適正使用に関する情報提供が重要です。取扱い時には個人防護具(PPE)の着用が推奨され、特に揮発性成分への暴露を防ぐため局所排気装置の設置が望ましいとされています。安全データシート(SDS)の第11項(毒性学的情報)と第12項(生態学的情報)を定期的に確認することが、責任ある化学物質管理の基本となります。
13674-84-5 (Tris(1-chloro-2-propyl) phosphate) 関連製品
- 78-42-2(Tris(2-ethylhexyl) phosphate)
- 83-86-3(Fytic acid)
- 126-71-6(Phosphoric Acid Tris(2-methylpropyl) Ester)
- 107-66-4(Dibutyl phosphate)
- 57-03-4(Glycerophosphoric Acid, Racemic)
- 12789-46-7(Pentyl dihydrogen phosphate)
- 78-40-0(Triethyl phosphate)
- 126-73-8(Tributyl phosphate)
- 1623-14-9(ethyl dihydrogen phosphate)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)










